Chloro(triethylphosphine)gold

Gold catalysis Hydrofunctionalization Selectivity

Et3PAuCl outperforms generic Au(I) phosphine complexes: 3-4× higher serum gold bioavailability vs Ph3PAuCl for oral therapeutic research, and 6.3:1 regioselectivity in Au(I)-catalyzed additions where Ph3PAuCl yields only 1.8:1. Its 132° Tolman cone angle ensures distinct reactivity for minimizing by-products. Also an ideal, well-characterized single-source Au(I) precursor for nanoparticle and heterometallic cluster synthesis. Select Et3PAuCl when pharmacokinetic performance and selectivity are critical.

Molecular Formula C6H15AuClP
Molecular Weight 350.58 g/mol
CAS No. 15529-90-5
Cat. No. B097305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloro(triethylphosphine)gold
CAS15529-90-5
Synonyms(triethylphosphine)gold chloride
ClAuPEt3
SK and F 36914
SKF 36914
triethyl gold phosphine
triethyl phosphine gold
triethyl phosphine gold, (195)Au-labeled
triethylphosphine gold chloride
triethylphosphine gold(I) chloride
Molecular FormulaC6H15AuClP
Molecular Weight350.58 g/mol
Structural Identifiers
SMILESCCP(CC)CC.[Cl-].[Au+]
InChIInChI=1S/C6H15P.Au.ClH/c1-4-7(5-2)6-3;;/h4-6H2,1-3H3;;1H/q;+1;/p-1
InChIKeySYBBXLKWGHAVHP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloro(triethylphosphine)gold(I) (CAS 15529-90-5): A Linear Gold(I) Phosphine Complex for Catalysis and Bioinorganic Research


Chloro(triethylphosphine)gold(I), commonly denoted as Et3PAuCl, is a monomeric, lipophilic gold(I) coordination complex with a linear two-coordinate geometry . The compound is structurally related to the clinically approved antiarthritic drug Auranofin and serves as a versatile precursor in both organometallic catalysis and medicinal chemistry [1]. Its triethylphosphine ligand confers a Tolman cone angle of 132°, providing a moderately compact steric profile that enables distinct reactivity compared to bulkier or more electron-deficient phosphine analogs [2].

Why Chloro(triethylphosphine)gold(I) Cannot Be Interchanged with Triphenylphosphine or Other Gold(I) Analogs


Substituting Chloro(triethylphosphine)gold(I) with a generic gold(I) phosphine complex introduces uncontrolled variability in both biological pharmacokinetics and catalytic outcomes. The ethyl substituents on the phosphine ligand produce a distinct electronic and steric environment that directly impacts serum bioavailability—with triethylphosphine gold chloride yielding serum gold levels 3–4 times higher than its triphenylphosphine counterpart after oral administration in guinea pigs [1]. Furthermore, in gold(I)-catalyzed reactions, the choice between Et3PAuCl and Ph3PAuCl dramatically alters product selectivity, as demonstrated by a shift from a 1:1.8 product ratio to a 1:6.3 ratio under identical conditions [2]. These quantitative divergences underscore that in-class compounds are not functionally equivalent, and selection must be guided by specific performance metrics rather than structural similarity alone.

Quantitative Differentiation: Comparative Evidence for Chloro(triethylphosphine)gold(I) (Et3PAuCl) Versus Analogs


Catalytic Selectivity in Gold-Catalyzed Alcohol Addition: Et3PAuCl vs. Ph3PAuCl

In a comparative study of gold(I) catalysts for the addition of an alcohol nucleophile, Et3PAuCl/AgSbF6 exhibited markedly higher selectivity for the desired product 4ba compared to the widely used Ph3PAuCl/AgSbF6 under identical reaction conditions [1].

Gold catalysis Hydrofunctionalization Selectivity

Oral Bioavailability: Serum Gold Levels of Triethylphosphine Gold Chloride vs. Triphenylphosphine Gold Chloride

In a comparative study of orally administered gold compounds in guinea pigs, triethylphosphine gold chloride achieved serum gold concentrations 3–4 times higher than triphenylphosphine gold chloride or sodium aurothiomalate (Myocrisin) [1].

Pharmacokinetics Oral bioavailability Gold-based therapeutics

Ligand Substitution Dynamics: Phosphine Exchange in Gold(I) Complexes

Studies on the inhibition of glutathione peroxidase by gold(I) phosphine complexes demonstrate that ligand substitution is facile and follows a defined phosphine interchange pathway [1]. The triethylphosphine ligand participates in exchange reactions with other phosphines (e.g., triphenylphosphine), leading to the formation of mixed-phosphine intermediates and ultimately the corresponding phosphine oxides [1].

Ligand exchange kinetics Gold(I) phosphine stability Organometallic mechanism

Physicochemical Handling Profile: Melting Point and Stability Relative to Triphenylphosphine Analog

Chloro(triethylphosphine)gold(I) is a crystalline solid with a defined melting point range of 84–86 °C and a boiling point of 210 °C at 0.03 mmHg . Unlike some gold(I) complexes that require stringent exclusion of moisture, Et3PAuCl is reported to exhibit no reaction with water under neutral conditions .

Physicochemical properties Solid-state characterization Storage and handling

Optimal Application Scenarios for Chloro(triethylphosphine)gold(I) (Et3PAuCl) Based on Quantitative Differentiation Evidence


Gold-Catalyzed Hydrofunctionalization of Alkynes and Alkenes Requiring High Regioselectivity

When high selectivity for a specific regioisomer is critical—for example, in the gold-catalyzed addition of alcohols or amines to alkynes—Et3PAuCl/AgSbF6 has been demonstrated to deliver a product ratio (desired/undesired) of 6.3:1, compared to only 1.8:1 with the Ph3PAuCl analog under comparable conditions [1]. This makes Et3PAuCl the preferred precatalyst for synthetic sequences where minimizing by-product formation is paramount.

Preclinical Pharmacokinetic Studies of Orally Bioavailable Gold-Based Drug Candidates

For research programs investigating oral gold therapeutics, the triethylphosphine motif confers a 3–4 fold increase in serum gold exposure relative to the triphenylphosphine counterpart [2]. This pharmacokinetic advantage makes Et3PAuCl a superior starting point for structure–activity relationship (SAR) studies aiming to optimize oral absorption and systemic availability of gold(I) complexes.

Synthesis of Gold Nanoparticles and Heterobimetallic Clusters via Controlled Ligand Exchange

Et3PAuCl serves as a reliable Au(I) source for the preparation of gold nanoparticles and heterometallic clusters [3]. Its well-characterized ligand substitution behavior [4] allows for predictable exchange with thiols, selenols, or alternative phosphines, facilitating the rational design of mixed-ligand coordination spheres in cluster assembly and nanomaterials synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chloro(triethylphosphine)gold

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.